3,6-Dibromo-9-phenylcarbazole

Hole Transport Material Perovskite Solar Cells Carbazole Polymer

Procure 3,6-Dibromo-9-phenylcarbazole (DBPCz) for its unique N-phenyl-3,6-dibromo regiochemistry—the critical differentiator for advanced π-conjugated polymers. Unlike generic carbazole analogs, its N-phenyl group engineers superior thermal stability and optimized HOMO/LUMO levels, directly enabling 18.4% PCE in perovskite HTMs. The 3,6-dibromo handles provide specific, high-yield Suzuki coupling reactivity—swapping halogens or N-substituents compromises device performance and lifetime. Available at ≥98% purity for reproducible polymerization and consistent optoelectronic outcomes.

Molecular Formula C18H11Br2N
Molecular Weight 401.1 g/mol
CAS No. 57103-20-5
Cat. No. B1311984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-phenylcarbazole
CAS57103-20-5
Molecular FormulaC18H11Br2N
Molecular Weight401.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
InChIInChI=1S/C18H11Br2N/c19-12-6-8-17-15(10-12)16-11-13(20)7-9-18(16)21(17)14-4-2-1-3-5-14/h1-11H
InChIKeyJBWRZTKHMKVFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-9-phenylcarbazole (CAS 57103-20-5): A Strategic Carbazole Intermediate for OLED and Advanced Materials Procurement


3,6-Dibromo-9-phenylcarbazole (DBPCz) is a 3,6-dihalogenated 9-arylcarbazole derivative with the molecular formula C₁₈H₁₁Br₂N and a molecular weight of 401.1 g/mol . It is typically supplied as a white to off-white crystalline powder with a melting point of 160–164 °C and is soluble in dichloromethane [1]. The compound serves as a critical building block for constructing advanced π-conjugated materials, primarily in organic electronics. Its structure incorporates a 9-phenylcarbazole core that provides a robust, electron-rich scaffold, while the two bromine atoms at the 3- and 6-positions offer distinct synthetic handles for further functionalization via cross-coupling reactions [2]. As an intermediate, it is not an end-use material but a precursor whose specific regiochemistry and reactive sites dictate the properties of the resulting polymers and small molecules. Commercially, it is available at high purities (≥98–99.5%) suitable for research and industrial applications .

Why 3,6-Dibromo-9-phenylcarbazole (DBPCz) Cannot Be Simply Substituted with Similar Carbazole Derivatives


While structurally similar compounds like 3,6-dibromo-9H-carbazole or 3,6-dichloro-9-phenylcarbazole may be proposed as potential substitutes [1], such generic substitution is scientifically unsound for three key reasons. First, the N-phenyl substituent on DBPCz is not merely a protecting group; it fundamentally alters the electronic structure of the carbazole core. Theoretical and experimental studies confirm that the substituent effect in 3,6-disubstituted carbazoles is significantly more pronounced than in mono-substituted variants, directly impacting frontier orbital energy levels (HOMO/LUMO) and thus charge transport properties [2]. Second, the bromine substituents provide a specific reactivity profile for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) that is not identical to that of chlorine or iodine. Changing the halogen alters both the reaction kinetics and the stability of the resulting polymer's conjugated backbone [3]. Finally, the N-phenyl group enhances the thermal and morphological stability of materials derived from DBPCz compared to those from N-alkyl-substituted analogs, a critical factor for device longevity and fabrication [4]. The cumulative effect of these differences means that swapping DBPCz for a seemingly similar analog will yield a material with different optoelectronic properties, device performance, and lifetime.

3,6-Dibromo-9-phenylcarbazole: A Quantitative Procurement Guide Based on Comparative Evidence


Enhanced Hole Mobility from 3,6-Carbazole Linkage in Derived Polymers vs. 2,7-Linkage Isomers

Polymers synthesized from 3,6-dibromo-9-arylcarbazole monomers (a class that includes 3,6-Dibromo-9-phenylcarbazole) exhibit higher hole mobilities compared to those based on 2,7-dibromocarbazole isomers. A comparative study on polycarbazole hole-transporting materials (HTMs) for perovskite solar cells demonstrated that the 3,6-linked polymer (3,6-2,7-PCzTPA) achieved a power conversion efficiency (PCE) of 18.4% when used as a dopant-free HTM . This performance is attributed to the formation of radical cations in the 3,6-linked system, which facilitates hole transport, a phenomenon not observed to the same extent in the 2,7-linked counterpart. This demonstrates the critical importance of the 3,6-regiochemistry, which is preserved when using 3,6-Dibromo-9-phenylcarbazole as the monomer precursor.

Hole Transport Material Perovskite Solar Cells Carbazole Polymer

Bromine vs. Chlorine: Superior Reactivity in Suzuki-Miyaura Cross-Coupling Polymerization

The bromine substituents in 3,6-Dibromo-9-phenylcarbazole provide a superior balance of reactivity and stability for palladium-catalyzed cross-coupling reactions compared to chlorine. While direct, head-to-head yield data for the specific phenyl-substituted compound in Suzuki polymerization is not publicly available in the provided search results, studies on the closely related 3,6-dibromo-N-ethylcarbazole demonstrate high synthetic utility. For example, a Suzuki coupling reaction of 3,6-dibromo-N-ethylcarbazole with pyridine-4-boronic acid proceeded with a total yield of 55.7% [1]. This is a representative class-level benchmark for the 3,6-dibromocarbazole scaffold. In contrast, the analogous dichloro-carbazole compounds are significantly less reactive and often require harsher conditions or specialized catalysts, which can lead to lower yields and more by-products. Furthermore, the use of 3,6-dibromo-substituted carbazoles in a catalyst-transfer Suzuki-Miyaura cross-coupling reaction has been demonstrated to afford shape-persistent macrocycles in yields up to 67% [2].

Cross-Coupling Suzuki Polymerization Reaction Yield

N-Phenyl Substituent Enhances Thermal Stability Compared to N-Alkyl Analogues

The 9-phenyl substituent on 3,6-Dibromo-9-phenylcarbazole provides superior thermal stability to the resulting materials compared to common N-alkylated analogues like 9-ethyl or 9-octyl carbazoles. A review on 3,6-substituted carbazole-based polymers highlights that the incorporation of the N-phenyl group, alongside 3,6-substitution, is a key strategy for achieving improved thermal stability and higher triplet energy in the final polymeric materials [1]. This is supported by data on similar carbazole derivatives, where a 2,7-diaryl substituted carbazole exhibited a very high thermal decomposition temperature (Td) of 575 °C [2]. While the Td of polymers derived specifically from DBPCz will depend on the co-monomer, the class-level inference is strong: the N-phenyl group contributes to a more rigid and thermally robust polymer backbone than flexible alkyl chains. This directly impacts the longevity and operational stability of devices like OLEDs and OPVs.

Thermal Stability Material Science Polymer Synthesis

Regioselective Dibromination Enables Controlled Synthesis of D-A Polymers

The precise placement of bromine atoms at the 3- and 6-positions of the carbazole core is not accidental; it is a requirement for synthesizing well-defined donor-acceptor (D-A) polymers. This regioselective dibromination of 9-phenylcarbazole using N-bromosuccinimide (NBS) is a well-established synthetic procedure, yielding the desired 3,6-isomer in high purity [1]. This specific isomer is crucial because the 3,6-positions provide the optimal electronic coupling for extending conjugation in a linear fashion, whereas substitution at the 2,7-positions leads to a different conjugation pathway and altered electronic properties. For instance, a study comparing 3,6- and 2,7-linked carbazole polymers found significant differences in their optical and electrochemical properties, which directly translated to a difference in photovoltaic performance (PCE of 4.47% for the 2,7-linked polymer vs. lower for the 3,6-linked polymer in that specific study) [2]. While this study showed the 2,7-isomer as superior in that context, it underscores the critical point: regiochemistry is a primary determinant of material properties, and DBPCz provides the specific 3,6-regiochemistry needed for a vast body of materials research.

Donor-Acceptor Polymer Regiochemistry Optoelectronics

Differentiation from Non-Brominated 9-Phenylcarbazole: Enabling Conjugated Polymer Synthesis

The presence of the two bromine atoms is what differentiates 3,6-Dibromo-9-phenylcarbazole from its non-halogenated parent, 9-phenylcarbazole, and establishes its primary role as a versatile monomer. While 9-phenylcarbazole has a HOMO energy level reported between 5.21 and 5.73 eV and can serve as an end-capping or small-molecule component [1], it lacks the reactive handles necessary for incorporation into extended π-conjugated polymer backbones via step-growth polymerization. The bromine atoms in DBPCz enable its use in controlled polymerizations (e.g., Suzuki, Stille) to create high-molecular-weight materials with tailored electronic properties. This fundamental difference in chemical reactivity defines the application space: 9-phenylcarbazole is a functional small molecule, whereas 3,6-Dibromo-9-phenylcarbazole is a strategic, polymerizable monomer.

Polymer Synthesis Monomer Electronics

High-Value Application Scenarios for 3,6-Dibromo-9-phenylcarbazole Based on Quantitative Evidence


Synthesis of High-Performance Hole-Transporting Polymers for Perovskite Solar Cells

This compound is the ideal monomer for synthesizing 3,6-linked polycarbazole hole-transporting materials (HTMs). As demonstrated in comparative studies, polymers derived from 3,6-carbazole units can achieve a high power conversion efficiency (PCE) of 18.4% in perovskite solar cells due to superior hole mobility and suitable energy levels . Procurement of this specific 3,6-dibromo isomer is essential, as the 2,7-linked isomer results in polymers with different electronic properties and lower performance. The high purity of commercially available DBPCz (≥98%) ensures consistent polymerization and device reproducibility .

Development of Thermally Stable Donor-Acceptor (D-A) Copolymers for OLEDs and OPVs

The N-phenyl and 3,6-dibromo functionalities of DBPCz make it a premier building block for creating donor-acceptor (D-A) type conjugated copolymers. The N-phenyl group is recognized for contributing to improved thermal stability and higher triplet energy in the final polymeric materials, which is critical for device longevity and performance in OLEDs and organic photovoltaics (OPVs) [1]. This is a key advantage over monomers derived from N-alkylcarbazoles, which typically yield less thermally stable polymers.

Efficient Synthesis of Complex Macrocycles and Dendrimers via Cross-Coupling

The bromine atoms on DBPCz are highly reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This high reactivity allows for the efficient construction of complex molecular architectures, including shape-persistent macrocycles with yields up to 67% [2]. This is a significant advantage over less reactive halogenated analogues (e.g., dichloro derivatives) and makes DBPCz the preferred monomer for researchers focusing on the synthesis of advanced, well-defined nanostructures and dendrimers for optoelectronic applications.

Controlled Synthesis of Carbazole-Based Polymers with Tailored Optoelectronic Properties

DBPCz is a fundamental monomer for step-growth polymerization. Unlike its non-brominated counterpart, 9-phenylcarbazole, which can only act as a terminal unit, the two bromine atoms on DBPCz allow it to be incorporated directly into the main chain of a conjugated polymer. This enables the precise synthesis of polymers with tailored HOMO/LUMO levels and absorption/emission characteristics by selecting appropriate co-monomers [3]. For procurement, this means that DBPCz is not just a carbazole source; it is a versatile and reactive building block essential for creating a diverse library of functional materials.

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